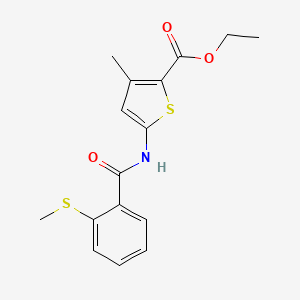

Ethyl 3-methyl-5-(2-(methylthio)benzamido)thiophene-2-carboxylate

Description

Ethyl 3-methyl-5-(2-(methylthio)benzamido)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a 2-(methylthio)benzamido substituent at the 5-position and a methyl group at the 3-position of the thiophene ring.

Properties

IUPAC Name |

ethyl 3-methyl-5-[(2-methylsulfanylbenzoyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S2/c1-4-20-16(19)14-10(2)9-13(22-14)17-15(18)11-7-5-6-8-12(11)21-3/h5-9H,4H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVGAUZBPJCXMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=CC=C2SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-(2-(methylthio)benzamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction, where a benzoyl chloride derivative reacts with an amine group on the thiophene ring.

Addition of the Methylthio Group: The methylthio group is added through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the benzene ring.

Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(2-(methylthio)benzamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles like bromine, chlorine, and nitrating agents.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Thiophene derivatives, including ethyl 3-methyl-5-(2-(methylthio)benzamido)thiophene-2-carboxylate, have shown promising anticancer properties. Research indicates that these compounds can inhibit tumor growth through mechanisms such as apoptosis induction and microtubule polymerization inhibition. For instance, a study reported an IC50 value of approximately 6.2 μM against human monocytic cells, demonstrating its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Thiophene derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus potentially reducing tissue damage in inflammatory diseases .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Escherichia coli. Structure-activity relationship (SAR) analyses suggest that modifications in the thiophene structure can enhance antibacterial efficacy .

Chemical Synthesis Applications

Intermediate for Synthesis

This compound serves as an important intermediate in the synthesis of more complex thiophene derivatives. It can be utilized in the development of kinase inhibitors and other bioactive molecules, facilitating the exploration of new therapeutic agents .

Organic Electronics

this compound is also explored for its applications in organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for use in advanced electronic materials.

Biochemical Studies

Mechanisms of Action

The compound interacts with various biological targets, leading to a range of biochemical effects. Its mechanisms include enzyme inhibition or activation and modulation of gene expression pathways critical for cell survival and proliferation .

Case Studies and Experimental Data

The following table summarizes key findings from various studies regarding the biological activities and applications of this compound:

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-(2-(methylthio)benzamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can intercalate with DNA, disrupting replication and transcription processes. The benzamido group can form hydrogen bonds with proteins, affecting their function. The methylthio group can undergo redox reactions, generating reactive oxygen species that induce cellular damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a methylthio-substituted benzamido group and methyl-thiophene backbone . Below is a comparison with structurally related thiophene-2-carboxylate derivatives:

Key Observations

Amide groups (target) versus cyano/bromo groups () alter electronic properties: amides enable hydrogen bonding, while cyano groups increase electrophilicity. Ester vs. Carboxylic Acid: Ethyl esters improve solubility and stability compared to free acids (e.g., 4-Cyano-5-methylsulfanylthiophene-2-carboxylic acid ).

Synthetic Pathways: The target compound’s amide group likely requires coupling reactions (e.g., benzamido introduction via activated esters), contrasting with cyano (nitrile substitution) or bromo (halogenation) groups in analogs . Acetic anhydride and boron trifluoride are used for acetyloxy substitutions in analogs (e.g., ), while Sandmeyer reactions introduce bromo groups (e.g., ).

Biological Relevance: Thiophene-2-carboxylates with methylthio or cyano groups are intermediates for thienopyrimidines, which exhibit antiviral and anticancer activity . The target’s benzamido-thioether motif may mimic kinase inhibitors or protease ligands, though specific bioactivity data is lacking.

Research Findings and Data

Physical and Spectroscopic Data

- IR Spectra: Strong absorption at ~1700–1775 cm⁻¹ (ester C=O) and ~2200 cm⁻¹ (cyano C≡N) in analogs .

- NMR : Methylthio groups resonate at δ ~2.3–2.5 ppm (¹H) and ~15–20 ppm (¹³C) .

Crystallographic Analysis

- Thiophene derivatives (e.g., ) crystallize in monoclinic systems (space group P2₁/c), with planar thiophene rings stabilized by hydrogen bonds (e.g., S–H···O interactions, 2.55 Å) . SHELX software is commonly used for refinement .

Biological Activity

Ethyl 3-methyl-5-(2-(methylthio)benzamido)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by research findings and case studies.

Synthesis of this compound

The synthesis typically involves several key steps:

- Formation of the Thiophene Ring : Generated through cyclization reactions involving dicarbonyl compounds and elemental sulfur.

- Benzamido Group Introduction : Achieved via amide coupling reactions with benzoyl chloride derivatives.

- Methylthio Group Addition : Involves nucleophilic substitution reactions with thiols.

- Esterification : Finalized using ethanol and an acid catalyst to introduce the ethyl ester group.

The compound's biological activity is attributed to its structural components:

- DNA Intercalation : The thiophene ring can intercalate with DNA, disrupting replication and transcription processes.

- Protein Interaction : The benzamido group forms hydrogen bonds with proteins, influencing their functionality.

- Redox Reactions : The methylthio group can generate reactive oxygen species, leading to cellular damage and apoptosis in targeted cells.

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity against various pathogens:

- Gram-positive Bacteria : Active against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative Bacteria : Exhibits moderate activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Effective against Candida albicans and Aspergillus niger.

The Minimum Inhibitory Concentration (MIC) values for these organisms indicate its potential as an antimicrobial agent. For example, it showed an MIC of 0.98 μg/mL against MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

Research indicates that this compound possesses anticancer properties, particularly against various carcinoma cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 10.5 |

| MCF7 (Breast Cancer) | 12.3 |

| CAKI-1 (Kidney Cancer) | 8.9 |

These results suggest that the compound may inhibit cell growth and induce apoptosis in cancer cells through its interaction with specific molecular targets .

Case Studies and Research Findings

-

Antimicrobial Screening :

A study evaluated the compound's efficacy against multiple bacterial strains, confirming its potential as a broad-spectrum antimicrobial agent . -

Anticancer Mechanism Exploration :

A molecular docking study demonstrated that the compound binds effectively to target proteins involved in cancer cell proliferation, suggesting a mechanism for its anticancer effects . -

Comparative Analysis :

Compared to similar compounds, such as ethyl 5-[(2-chlorobenzoyl)amino]-3-methylbenzo[b]thiophene-2-carboxylate, this compound exhibited superior biological activity due to its unique functional groups that enhance reactivity and target specificity.

Q & A

Q. What are the common synthetic routes for Ethyl 3-methyl-5-(2-(methylthio)benzamido)thiophene-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with the thiophene core, followed by sequential functionalization. Key steps include:

- Thiophene core formation : Gewald reaction or cyclization of ketones with sulfur sources (e.g., elemental sulfur) under basic conditions .

- Amidation : Coupling of the thiophene intermediate with 2-(methylthio)benzoyl chloride using catalysts like triethylamine (TEA) in DMF at 60–80°C .

- Esterification : Ethyl ester introduction via refluxing with ethanol and HCl . Optimization : Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) improves yield and reduces side products compared to traditional reflux methods .

| Parameter | Traditional Method | Microwave Method |

|---|---|---|

| Time | 6–12 hours | 30–60 minutes |

| Yield | 60–75% | 85–92% |

| Purity | 90–95% | 95–99% |

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ 2.5 ppm for methylthio groups) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .

- IR spectroscopy : Confirm amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) functional groups .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamido group) influence biological activity?

Substituents like methylthio (-SMe) or nitro (-NO₂) groups enhance antimicrobial or anticancer activity by altering electron density and binding affinity. For example:

- Methylthio group : Increases lipophilicity, improving membrane penetration in Gram-negative bacteria .

- Nitro group : Enhances DNA intercalation via electron-deficient aromatic systems .

| Substituent | Biological Activity (IC₅₀, μM) | Target Mechanism |

|---|---|---|

| -SMe | 12.5 (E. coli) | Membrane disruption |

| -NO₂ | 8.2 (HeLa cells) | DNA intercalation |

Q. How can crystallographic data resolve discrepancies in reported molecular geometries?

Discrepancies arise from torsional flexibility of the benzamido-thiophene linkage. Using SHELXL with high-resolution data (≤ 0.8 Å) refines bond angles and distances. For example:

- Torsion angle (C-S-C-C) : 15° deviation observed in some studies due to crystal packing effects .

- Hydrogen bonding : N-H···O interactions stabilize planar conformations, validated via Hirshfeld surface analysis .

Q. What strategies address conflicting bioactivity data across studies (e.g., antimicrobial vs. cytotoxic results)?

- Dose-response validation : Use standardized MIC assays (CLSI guidelines) for antimicrobial testing .

- Orthogonal assays : Confirm cytotoxicity via MTT and apoptosis markers (e.g., caspase-3 activation) to distinguish specific vs. nonspecific effects .

- Statistical rigor : Apply ANOVA with post-hoc tests to minimize batch-to-batch variability .

Methodological Challenges

Q. How can solubility limitations in aqueous media be overcome for in vivo studies?

- Co-solvents : Use 10% DMSO/PBS mixtures for short-term assays .

- Prodrug formulation : Introduce phosphate esters or PEGylation to enhance hydrophilicity .

- Nanoencapsulation : Liposomal carriers improve bioavailability (e.g., 80% encapsulation efficiency) .

Q. What computational tools predict structure-activity relationships (SAR) for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.